molecular formula C17H17FN2O B6431602 4-FLUORO-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE CAS No. 330673-86-4

4-FLUORO-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B6431602
CAS No.: 330673-86-4
M. Wt: 284.33 g/mol
InChI Key: JIVOMJZETZVMRX-YBFXNURJSA-N
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Description

4-Fluoro-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is a benzohydrazide derivative featuring a fluorine atom at the para-position of the benzoyl ring and an (E)-configured imine group linked to a 4-(propan-2-yl)phenyl substituent. This compound’s structure enables diverse interactions, including hydrogen bonding (via the hydrazide NH and carbonyl groups) and hydrophobic effects (from the isopropyl group). Such properties make it relevant in medicinal chemistry, particularly for antimicrobial, anticancer, and enzyme-inhibition applications.

Properties

IUPAC Name

4-fluoro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVOMJZETZVMRX-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The imine group in the compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzohydrazide Derivatives

The target compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:

Table 1: Substituent and Functional Group Comparisons
Compound Name Molecular Formula Substituents Key Functional Groups
4-Fluoro-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide C₁₇H₁₆FN₃O 4-Fluoro (benzoyl), 4-(propan-2-yl)phenyl (imine) Hydrazide, imine
2-Hydroxy-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide C₁₇H₁₇N₃O₃ 2-Hydroxy (benzoyl), 4-(propan-2-yloxy)phenyl (imine) Hydrazide, hydroxyl
3-{N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide C₁₇H₁₅BrFN₃O₂ 3-Bromo (imine), 4-fluoro (amide) Hydrazinecarbonyl, amide
2-(4-Chlorophenoxy)-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide C₁₈H₁₈ClN₃O₂ 4-Chlorophenoxy (acetohydrazide), 4-(propan-2-yl)phenyl (imine) Acetohydrazide, phenoxy

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 4-(propan-2-yl)phenyl group introduces steric bulk, which may reduce solubility but improve receptor-binding specificity compared to smaller substituents (e.g., methoxy) .

Unique Advantages of the Target Compound :

  • The 4-fluoro group improves metabolic stability compared to hydroxyl analogs, reducing susceptibility to oxidative degradation .
  • Synergy between fluorine and propan-2-yl groups may enhance selectivity for fungal cytochrome P450 enzymes over human isoforms .

Physicochemical and Structural Properties

Table 3: Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 297.33 3.8 2 3
2-Hydroxy analog 311.34 2.9 3 4
3-Bromo-fluorophenyl analog 392.23 4.1 2 5
Chlorophenoxy analog 343.81 4.5 2 3

Structural Insights :

  • The target compound’s lower LogP compared to brominated analogs suggests better aqueous solubility, critical for drug delivery .
  • Reduced hydrogen-bond donors relative to hydroxylated derivatives may limit off-target interactions .

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